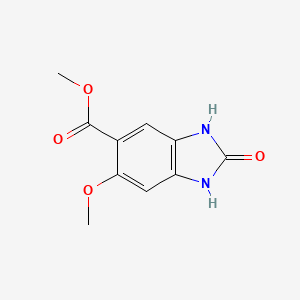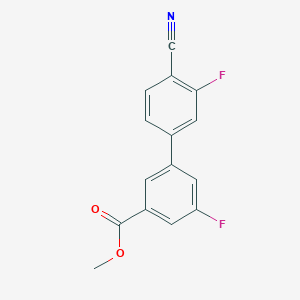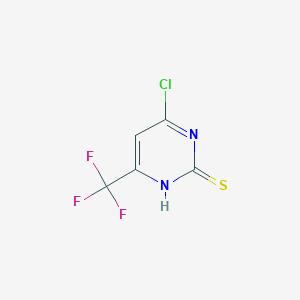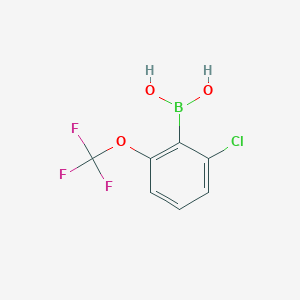
2-(Cyclobutylmethyl)cyclohexan-1-one
Overview
Description
2-(Cyclobutylmethyl)cyclohexan-1-one is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with a cyclobutylmethyl group attached . Cyclohexanone is a six-membered cyclic molecule with a ketone functional group, and cyclobutylmethyl is a four-membered cyclic molecule attached to a methyl group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 242.4±8.0 °C, and its predicted density is 0.992±0.06 g/cm3 .Scientific Research Applications
Photocycloaddition Studies
Cyclohex-2-enones undergo photocycloaddition with tetramethoxyethylene to afford 1-oxa-spiro[3.5]non-5-enes, demonstrating the utility of cyclohexanone derivatives in synthesizing complex molecular structures through photocycloaddition reactions (Cruciani, Rathjen, & Margaretha, 1990).
Scalable Synthesis Approaches
A low-cost and scalable synthesis method has been developed for bifunctional building blocks related to cyclohexanone, showcasing the potential for economical production of complex cyclohexanone derivatives (Zha et al., 2021).
Biosynthesis Insights
The biosynthesis of cycloheximide and actiphenol by Streptomyces species involves a unique mechanism, highlighting the natural production pathways of cyclohexanone derivatives and their potential for novel biosynthetic applications (Yin et al., 2014).
Electrocatalytic Hydrogenation
Research into the electrocatalytic hydrogenation of 2-cyclohexen-1-one to cyclohexanone has demonstrated high selectivity, suggesting applications in selective chemical synthesis and industrial processes (Dabo et al., 1997).
Organocatalytic Approaches
Optically active cyclohexenone derivatives have been synthesized via an organocatalytic approach, indicating the potential for creating enantioselective compounds for various research applications (Carlone et al., 2006).
Properties
IUPAC Name |
2-(cyclobutylmethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11-7-2-1-6-10(11)8-9-4-3-5-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDODDLZKIDBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)

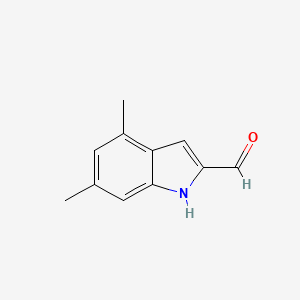
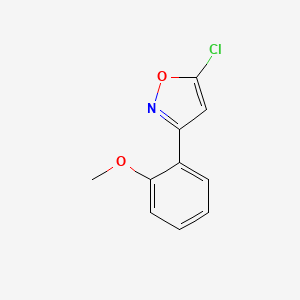

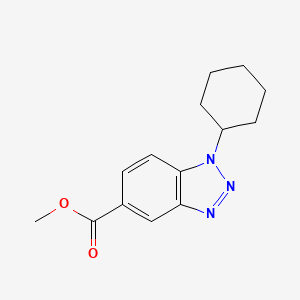
![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)
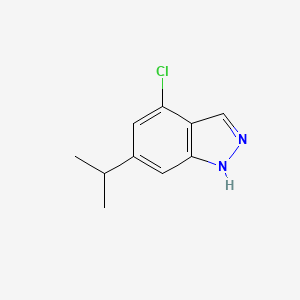
![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)

